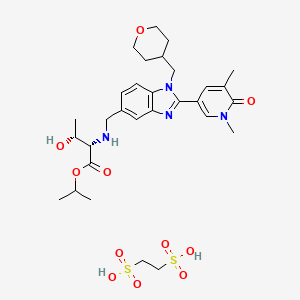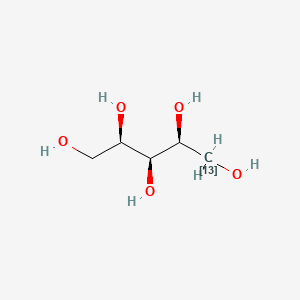
Xylitol-5-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylitol-5-13C is a stable isotope-labeled compound of xylitol, a five-carbon sugar alcohol. The compound is labeled with carbon-13 at the fifth carbon position, making it useful in various scientific research applications. Xylitol itself is naturally found in many fruits and vegetables and is widely used as a sugar substitute due to its lower caloric value and non-cariogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xylitol-5-13C involves the incorporation of carbon-13 into the xylitol molecule. This can be achieved through chemical synthesis using labeled precursors. One common method is the reduction of D-xylose-5-13C using a suitable reducing agent such as sodium borohydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the biotechnological conversion of labeled xylose to xylitol using microbial fermentation. This method is preferred due to its cost-effectiveness and environmental benefits. The process involves the use of genetically modified microorganisms that can efficiently convert labeled xylose to xylitol under controlled fermentation conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Xylitol-5-13C undergoes various chemical reactions, including:
Oxidation: Xylitol can be oxidized to form xylulose or other sugar derivatives.
Reduction: Xylitol can be reduced to form other sugar alcohols.
Substitution: Xylitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents such as acyl chlorides and alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Xylulose, xylonic acid.
Reduction: Sorbitol, mannitol.
Substitution: Esterified xylitol derivatives
Applications De Recherche Scientifique
Xylitol-5-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism.
Biology: Employed in studies of microbial fermentation and metabolic engineering.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for use in various industrial processes
Mécanisme D'action
Xylitol-5-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to trace the metabolic fate of xylitol in biological systems. Xylitol is taken up by cells and metabolized through the pentose phosphate pathway, where it is converted to xylulose-5-phosphate. This process generates NADPH, which is essential for various biosynthetic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Xylitol: The non-labeled form of xylitol, commonly used as a sugar substitute.
D-Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
D-Mannitol: A sugar alcohol used in medical and industrial applications
Uniqueness of Xylitol-5-13C
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it invaluable in research applications where understanding the detailed metabolic fate of compounds is crucial .
Propriétés
Formule moléculaire |
C5H12O5 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
(2S,3S,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i1+1/m0/s1 |
Clé InChI |
HEBKCHPVOIAQTA-MCQUNOCDSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O |
SMILES canonique |
C(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


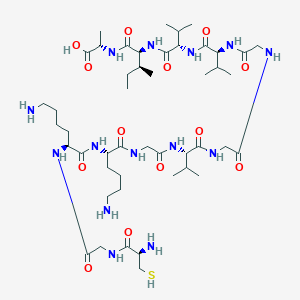
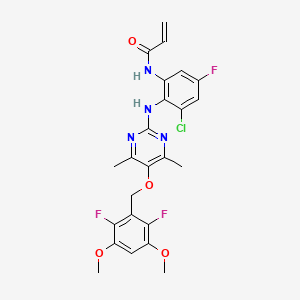
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
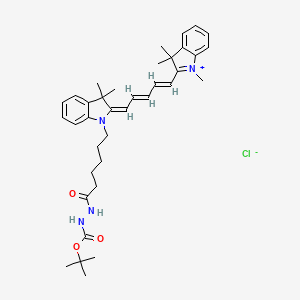
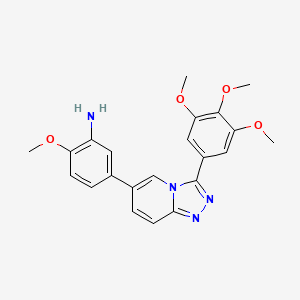
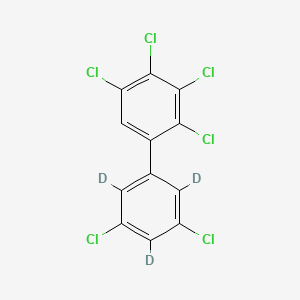
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
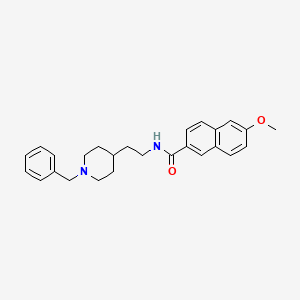
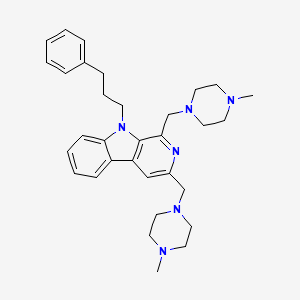

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)
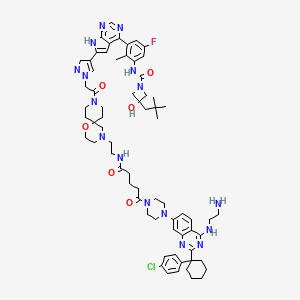
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
